

(4-(4-Fluorobenzyl)morpholin-3-yl)methanamine

IUPAC name and structure

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Compound of Interest

Compound Name: (4-(4-Fluorobenzyl)morpholin-3-yl)methanamine

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Technical Guide: (4-(4-Fluorobenzyl)morpholin-3-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals


Introduction

This technical guide provides a comprehensive overview of **(4-(4-Fluorobenzyl)morpholin-3-yl)methanamine**, a morpholine derivative of interest in medicinal chemistry. The morpholine scaffold is a versatile building block in drug discovery, known for conferring favorable physicochemical and pharmacokinetic properties to bioactive molecules.^{[1][2]} This document details the chemical identity, physicochemical properties, a proposed synthetic route, and the broader context of the biological activities of related morpholine-containing compounds.

Chemical Identity and Structure

- IUPAC Name: **(4-(4-Fluorobenzyl)morpholin-3-yl)methanamine**
- CAS Number: 174561-70-7
- Molecular Formula: C₁₂H₁₇FN₂O
- Molecular Weight: 224.27 g/mol

- Chemical Structure:

 Chemical Structure of (4-(4-Fluorobenzyl)morpholin-3-yl)methanamine (Structure generated based on IUPAC name)

Physicochemical Properties

The following table summarizes the predicted physicochemical properties of **(4-(4-Fluorobenzyl)morpholin-3-yl)methanamine**.

Property	Value	Source
Boiling Point	317.4±27.0 °C	Predicted
Density	1.145±0.06 g/cm ³	Predicted
pKa	10.01±0.29	Predicted

Synthesis Protocol

While a specific experimental protocol for the synthesis of **(4-(4-Fluorobenzyl)morpholin-3-yl)methanamine** is not readily available in the published literature, a proposed route can be adapted from the asymmetric synthesis of the isomeric 2-aminomethyl-4-(4-fluorobenzyl)morpholine. The following is a generalized protocol based on related syntheses.

Objective: To synthesize **(4-(4-Fluorobenzyl)morpholin-3-yl)methanamine**.

Materials:

- (R)- or (S)-epichlorohydrin
- 4-Fluorobenzylamine
- Bromoacetyl bromide
- Triethylamine (Et₃N)
- Chloroform (CHCl₃)
- Sodium methoxide (NaOMe)

- Methanol (MeOH)
- Appropriate solvents for extraction and chromatography (e.g., ethyl acetate, hexane)
- Silica gel for column chromatography

Methodology:

- **Step 1: Synthesis of Chiral Intermediate:** The synthesis would likely begin with the reaction of a chiral starting material, such as an enantiomer of epichlorohydrin, with 4-fluorobenzylamine to introduce the fluorobenzyl group and establish the stereochemistry of the morpholine ring precursor.
- **Step 2: Formation of the Morpholine Ring:** The intermediate from Step 1 would then undergo a series of reactions to form the morpholine ring. This could involve acylation with a haloacetyl halide, followed by an intramolecular cyclization.
- **Step 3: Introduction of the Aminomethyl Group:** The final step would involve the introduction of the aminomethyl group at the 3-position of the morpholine ring. This could be achieved through various synthetic strategies, such as the reduction of a nitrile or an azide precursor at that position.
- **Purification:** The final product would be purified using standard techniques such as column chromatography to yield the desired **(4-(4-Fluorobenzyl)morpholin-3-yl)methanamine**.

Note: This is a proposed synthetic scheme. The actual yields and reaction conditions would require optimization.

Biological Activity and Potential Applications

The morpholine ring is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.^[2] Morpholine derivatives have a broad range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and effects on the central nervous system.^{[1][3][4]} The presence of the morpholine moiety can improve the metabolic stability and pharmacokinetic profile of a drug candidate.^[2]

While specific biological data for **(4-(4-Fluorobenzyl)morpholin-3-yl)methanamine** is not currently available, its structural similarity to other bioactive morpholines suggests potential for activity in various therapeutic areas. The 4-fluorobenzyl group is also a common substituent in pharmacologically active compounds. Further research and biological screening are necessary to elucidate the specific activities and potential applications of this compound.

Workflow for Novel Morpholine Derivative Drug Discovery

The following diagram illustrates a general workflow for the discovery and initial evaluation of a novel morpholine derivative like **(4-(4-Fluorobenzyl)morpholin-3-yl)methanamine**.



Caption: A generalized workflow for the discovery and development of novel morpholine-based drug candidates.

Conclusion

(4-(4-Fluorobenzyl)morpholin-3-yl)methanamine is a morpholine derivative with potential for further investigation in drug discovery. While specific experimental data for this compound is limited, its structural features suggest it may possess interesting biological activities. The provided information serves as a foundational guide for researchers interested in the synthesis and evaluation of this and related molecules. Further experimental work is required to fully characterize its properties and therapeutic potential.

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